molecular formula C9H4F3N3 B11894645 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

Cat. No.: B11894645
M. Wt: 211.14 g/mol
InChI Key: TYJNIFIOUUHHIT-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at position 5 and a nitrile group at position 2. Its molecular formula is C₉H₄F₃N₃, with a molecular weight of 211.14 g/mol and a CAS number of 1956340-63-8 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile group contributes to hydrogen bonding and electronic effects, making the compound a promising candidate in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)7-2-1-3-8-14-6(4-13)5-15(7)8/h1-3,5H

InChI Key

TYJNIFIOUUHHIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Imidazo[1,2-a]pyridine Functionalization

A primary method for introducing the trifluoromethyl and cyano groups involves palladium-catalyzed cross-coupling. As demonstrated in CN104370898A, a boronate ester intermediate is coupled with a halogenated imidazo[1,2-a]pyridine precursor under reflux conditions. For example:

  • Reagents : 2-Aminobenzoxazole-5-boronate hydrochlorate, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), sodium carbonate.

  • Solvent System : Dioxane-water (10:3 v/v).

  • Conditions : Reflux at 110°C for 5 hours under argon.

  • Yield : 65.8% after silica gel chromatography.

This method leverages the stability of the trifluoromethyl group under basic conditions, with the cyano group introduced via a nitrile-containing coupling partner. The reaction’s regioselectivity is ensured by the electron-withdrawing trifluoromethyl group, which directs coupling to the 5-position of the imidazo[1,2-a]pyridine core.

Cyclization Strategies for Core Formation

One-Pot Condensation and Cyclization

The imidazo[1,2-a]pyridine scaffold can be constructed via condensation of 2-aminopyridine derivatives with α-haloketones or α-cyanoesters. A modified approach from RevRoum involves:

  • Formation of Schiff Base : Reacting (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine with thiophosgene in dichloromethane at 0°C.

  • Cyclization : Heating the intermediate under reflux with sodium hydrogen carbonate to form the imidazo ring.

  • Key Parameters :

    ParameterValue
    SolventDichloromethane
    Temperature0°C → Room temp
    Yield80%

This method avoids metal catalysts, making it environmentally favorable. The cyano group is introduced via nitrile-containing reactants during cyclization.

Post-Functionalization of Preformed Scaffolds

Trifluoromethylation via Radical Pathways

Late-stage trifluoromethylation using Togni’s reagent (CF₃I) or Umemoto’s reagent (CF₃S(O)Ph) enables modular functionalization. A representative protocol includes:

  • Substrate : 5-Bromoimidazo[1,2-a]pyridine-2-carbonitrile.

  • Reagent : CF₃I, CuI, 1,10-phenanthroline.

  • Conditions : DMF, 80°C, 12 hours.

  • Yield : 58–72% (estimated from analogous reactions).

This approach is limited by competing side reactions but offers flexibility for derivatives.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile Synthesis

MethodCatalysts/ReagentsSolventTemp (°C)Yield (%)Scalability
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O11065.8High
One-Pot CyclizationThiophosgene, NaHCO₃DCM0→2580Moderate
Radical CF₃ AdditionCuI, CF₃IDMF8058–72Low

The one-pot cyclization method achieves the highest yield but requires careful handling of thiophosgene. Palladium-catalyzed coupling offers scalability but generates metal waste.

Crystallographic and Mechanistic Insights

X-ray diffraction studies of analogous compounds (e.g., 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile) reveal:

  • Planarity : The imidazo[1,2-a]pyridine core is nearly planar (max deviation: 0.021 Å), favoring π-stacking interactions.

  • Disorder : Trifluoromethyl groups exhibit rotational disorder, impacting crystallization efficiency.

These structural features necessitate polar aprotic solvents (e.g., DMF) to enhance solubility during purification.

Industrial-Scale Considerations

For bulk production, the one-pot cyclization route is preferred due to:

  • Cost Efficiency : Avoids expensive palladium catalysts.

  • Waste Reduction : Aqueous workup minimizes organic solvent use.

  • Throughput : 72% yield achieved at 100× scale.

Challenges include managing exothermic reactions during thiophosgene addition and ensuring consistent regioselectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group at position 2 undergoes nucleophilic substitution under basic or catalytic conditions. For example:

  • Hydrolysis : Reacts with aqueous NaOH (2M) at 80°C for 6 hours to yield 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (85% yield).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the carbonitrile to a primary amine, forming 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-methanamine (72% yield).

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates electrophilic substitutions:

  • Halogenation : Reacts with N-bromosuccinimide (NBS) in DMF at 60°C to introduce bromine at position 7, yielding 7-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile (63% yield) .

  • Nitration : Fuming HNO₃ in H₂SO₄ at 0°C produces 7-nitro derivatives, though yields are moderate (45–50%) due to competing side reactions .

Cross-Coupling Reactions

The trifluoromethyl group enhances reactivity in transition-metal-catalyzed couplings:

Reaction Type Conditions Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 90°C3-Aryl substituted derivatives68–75%
Sonogashira CouplingCuI, PdCl₂(PPh₃)₂, NEt₃, THF3-Alkynyl derivatives60–65%

Cyclization and Ring Expansion

The imidazo-pyridine core participates in cycloadditions:

  • With Alkynes : Under Cu(I) catalysis, reacts with phenylacetylene to form pyrido[2,1-f]purine derivatives via [2+2+2] cycloaddition (55% yield) .

  • Oxidative Cyclization : Using MnO₂ in acetic acid, forms fused quinoline analogs through intramolecular C–H activation (70% yield) .

Functional Group Transformations

The carbonitrile group serves as a versatile synthon:

  • Grignard Addition : Reacts with methylmagnesium bromide to form ketimine intermediates, which hydrolyze to 2-acetyl derivatives (58% yield).

  • Thiolation : Treatment with NaSH in ethanol replaces the nitrile with a thiol group, yielding 2-mercapto derivatives (81% yield) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C–F Bond Activation : Partial defluorination occurs, generating mono- and di-fluoro byproducts (20–30% conversion after 24 hours).

  • Dimerization : Forms π-stacked dimers via [4π+4π] cycloaddition, confirmed by X-ray crystallography .

Key Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group withdraws electrons, increasing electrophilicity at positions 3 and 7 of the pyridine ring .

  • Steric Influence : The carbonitrile group directs regioselectivity in cross-couplings by blocking position 2 .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitutions, while nonpolar solvents favor cycloadditions .

Scientific Research Applications

Chemical Properties and Structure

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile features a unique structure that combines imidazole and pyridine rings with a trifluoromethyl group and a carbonitrile functional group. Its molecular formula is C9H6F3N3, and it has a molecular weight of approximately 211.14 g/mol. The trifluoromethyl group enhances the compound's electrophilicity, making it reactive towards nucleophiles, while the carbonitrile group can undergo various transformations, contributing to its versatility in chemical reactions.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including liver, breast, lung, and prostate cancers. For instance, one study demonstrated that imidazo[1,2-a]pyridine compounds could effectively inhibit human liver cancer cell proliferation, highlighting their potential as lead compounds for developing anticancer drugs .

Antimicrobial Properties

The compound also shows promising antimicrobial activities. Similar derivatives have been reported to exhibit antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests revealed that certain derivatives demonstrated inhibition rates comparable to established antifungal agents like tebuconazole .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in immune regulation and cancer progression, such as indoleamine 2,3-dioxygenase.
  • Cell Signaling Pathways : Its structural features allow it to modulate cellular signaling pathways critical for tumor growth and metastasis .

Study on Antifungal Activity

A recent study synthesized several trifluoromethyl pyrimidine derivatives bearing an amide moiety and evaluated their antifungal activities. Compounds derived from this framework exhibited excellent antifungal activity against multiple fungal strains at concentrations as low as 50 μg/ml. Notably, some compounds showed inhibition rates exceeding 90%, indicating their potential as effective antifungal agents .

Insecticidal Activity Research

In another study focusing on insecticidal properties, derivatives of the compound were tested against agricultural pests such as Spodoptera frugiperda and Mythimna separata. The results indicated varying degrees of insecticidal activity, with some compounds achieving mortality rates comparable to commercial insecticides at higher concentrations (500 μg/ml) .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of certain enzymes and proteins involved in disease pathways. The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Imidazo[1,2-a]pyridines

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
  • Structure : Trifluoromethyl group at position 7, carboxylic acid at position 2.
  • Molecular Weight : Similar to the target compound (~214–258 g/mol).
  • The positional shift of the trifluoromethyl group alters steric and electronic effects .
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
  • Structure : Methyl group at position 5, carboxylic acid at position 2.
  • Key Difference : The methyl group lacks the strong electron-withdrawing effect of trifluoromethyl, leading to reduced metabolic stability and altered binding affinities .

Derivatives with Modified Functional Groups

Ethyl 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
  • Structure : Ethyl ester at position 2 instead of nitrile.
  • Molecular Weight : 258.20 g/mol (higher due to the ester group).
  • Key Difference : The ester group increases lipophilicity compared to nitrile but may reduce hydrogen-bonding capacity. This derivative is often used as a synthetic intermediate .
5-[(4-(Trifluoromethyl)phenyl)-7-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine-8-carbonitrile
  • Structure : Additional aryl substituents at positions 5 and 6.
  • Molecular Weight : 453.4 g/mol (significantly higher).
  • Key Difference : Bulky substituents enhance π-π stacking interactions but may reduce solubility. This compound demonstrated a moderate synthesis yield (63%) and a melting point of 203–204°C, indicating crystalline stability .

Core Structure Variants

Imidazo[4,5-b]pyridine Derivatives
  • Example: 2-[3-ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
  • Structure : Imidazo[4,5-b]pyridine core with sulfonyl and trifluoromethyl groups.
Benzo[d]imidazole-5-carbonitrile Hybrids
  • Example: 2-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile
  • Structure : Combines imidazo[1,2-a]pyridine with a benzimidazole moiety.
  • Key Difference : Increased aromaticity enhances binding to hydrophobic pockets in enzymes or receptors, as seen in PI3K inhibitors .

Biological Activity

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H5F3N2
  • Molecular Weight : 230.14 g/mol
  • CAS Number : 1260798-62-6

Biological Activities

The imidazo[1,2-a]pyridine scaffold, particularly with the trifluoromethyl group, has been associated with various biological activities:

  • Anticancer Activity :
    • Compounds in this class have shown significant activity against various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. For instance, studies indicate that derivatives can inhibit cell proliferation with IC50 values in the low micromolar range, demonstrating selectivity towards cancerous cells compared to non-cancerous cells .
  • Anti-inflammatory Effects :
    • Certain derivatives exhibit inhibitory effects on B-cell receptor signaling pathways, making them potential candidates for treating autoimmune diseases and inflammatory conditions. This is particularly relevant for conditions like rheumatoid arthritis where aberrant B-cell activation plays a critical role .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antibacterial and antifungal activities. Specific analogs have shown effectiveness against pathogenic strains, providing a basis for further development as antimicrobial agents .
  • Neuroprotective Effects :
    • Some studies suggest that imidazo[1,2-a]pyridine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

  • Substituents : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.
  • Positioning of Functional Groups : Variations in the positioning of substituents on the imidazo ring can lead to significant differences in biological activity. For example, modifications at the 5 or 8 positions have been linked to enhanced potency against specific targets such as kinases involved in cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Activity :
    • A recent investigation reported that a derivative of 5-(trifluoromethyl)imidazo[1,2-a]pyridine exhibited potent inhibitory effects on MDA-MB-231 cells, with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Research on Anti-inflammatory Effects :
    • Another study demonstrated that certain analogs could effectively inhibit Btk (Bruton's tyrosine kinase), which is crucial in B-cell activation pathways. This suggests a promising avenue for developing treatments for autoimmune diseases such as lupus and rheumatoid arthritis .

Research Findings Summary Table

Activity TypeTarget/EffectReference
AnticancerMDA-MB-231 cell line (IC50 < 10 µM)
Anti-inflammatoryInhibition of Btk
AntimicrobialEffective against pathogenic strains
NeuroprotectiveModulation of neurotransmitter systems

Q & A

Q. Key Steps :

  • Solvent selection : Acetonitrile or acetic acid for solubility and stability.
  • Catalysts : Triethylamine or sodium acetate to facilitate cyclization.
  • Temperature : Reflux (60–100°C) for MCRs; microwave irradiation (100–150 W) for accelerated reactions.

Which spectroscopic techniques are most effective for characterizing this compound?

Basic
Characterization relies on:

  • IR Spectroscopy : Identification of nitrile (C≡N, ~2190 cm⁻¹) and trifluoromethyl (C-F, 1100–1300 cm⁻¹) groups .
  • NMR : 1H^1H and 13C^13C NMR for structural elucidation (e.g., aromatic protons at δ 7.0–8.5 ppm, CF3_3 at δ 120–125 ppm in 19F^19F NMR) .
  • Mass Spectrometry : TOF-MS or ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and crystal packing (e.g., Hirshfeld analysis for non-covalent interactions) .

How can researchers optimize reaction yields when synthesizing this compound via multicomponent reactions?

Advanced
Optimization strategies include:

  • Stoichiometry : Maintain a 1:1:1 ratio of aldehyde, enamine, and nitrile precursor to minimize side products .
  • Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) for improved cyclization efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) enhance dipole interactions and reaction homogeneity .
  • Work-up : Precipitation in diethyl ether or recrystallization from DMF/water improves purity .

Example : A 15% increase in yield was observed when replacing acetoneitrile with acetic acid in a related synthesis .

What strategies are recommended for resolving contradictions in spectroscopic data during characterization?

Q. Advanced

  • Cross-Validation : Combine 1H^1H-13C^13C HSQC and HMBC NMR to confirm connectivity .
  • Theoretical Calculations : Density Functional Theory (DFT) simulations predict NMR chemical shifts and vibrational frequencies for comparison with experimental data .
  • Single-Crystal XRD : Resolves regiochemical ambiguities (e.g., distinguishing C-2 vs. C-3 nitrile substitution) .

Case Study : Discrepancies in 1H^1H NMR splitting patterns for a CF3_3-substituted imidazopyridine were resolved via XRD, revealing unexpected crystal symmetry .

How do non-covalent interactions influence the crystal packing and stability of this compound?

Advanced
Non-covalent interactions (NCIs) such as π-π stacking, C–H···F, and N–H···N hydrogen bonding dictate crystal stability and solubility. Hirshfeld surface analysis quantifies these interactions:

  • π-π Stacking : Contributes to dense packing in imidazopyridines (e.g., 15–20% contribution to total surface area) .
  • C–F···H Interactions : Stabilize trifluoromethyl groups in hydrophobic pockets .
  • DFT Studies : Predict thermodynamic favorability of specific NCIs for targeted solid-state properties .

What role does the trifluoromethyl group play in the compound's electronic properties and reactivity?

Advanced
The CF3_3 group:

  • Electron-Withdrawing Effect : Reduces electron density at the imidazopyridine core, enhancing electrophilic substitution at the 2-position .
  • Lipophilicity : Increases membrane permeability in bioactive analogs (logP increased by 0.5–1.0 units compared to non-fluorinated derivatives) .
  • Metabolic Stability : Resists oxidative degradation in medicinal chemistry applications .

DFT Findings : The CF3_3 group lowers the HOMO-LUMO gap by 0.3–0.5 eV, influencing charge-transfer interactions .

What are the documented biological activities of similar imidazopyridine derivatives?

Basic
Structurally related compounds exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Anticancer Potential : IC50_{50} of 10–50 µM against breast (MCF-7) and lung (A549) cancer cell lines .
  • Agrochemical Use : As a nematocide (e.g., fluazaindolizine derivatives with 90% efficacy at 100 ppm) .

Mechanistic Insight : Bioactivity often correlates with the nitrile group’s ability to form covalent bonds with biological targets .

How can researchers mitigate challenges in regioselective functionalization of the imidazopyridine core?

Q. Advanced

  • Directing Groups : Install transient protecting groups (e.g., Boc) to steer electrophilic substitution to the 5- or 7-positions .
  • Metal Catalysis : Pd-catalyzed C–H activation for selective trifluoromethylation or cyanation .
  • Computational Guidance : Use DFT to predict reactive sites based on Fukui indices .

Example : A Pd(OAc)2_2-catalyzed reaction achieved 85% regioselectivity for 5-substitution in a related imidazopyridine .

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